1-Butanone, 3-methyl-1-(5-methyl-1H-1,2,3-triazol-4-yl)-
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Overview
Description
3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles.
Scientific Research Applications
3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including antibacterial and antiviral properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features.
1,2,4-Triazole: Another triazole isomer with different properties.
Benzotriazole: A triazole derivative with additional aromaticity.
Uniqueness
3-METHYL-1-(5-METHYL-1H-1,2,3-TRIAZOL-4-YL)BUTAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
648895-44-7 |
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Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-methyl-1-(5-methyl-2H-triazol-4-yl)butan-1-one |
InChI |
InChI=1S/C8H13N3O/c1-5(2)4-7(12)8-6(3)9-11-10-8/h5H,4H2,1-3H3,(H,9,10,11) |
InChI Key |
MDIPDZRJAUWDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNN=C1C(=O)CC(C)C |
Origin of Product |
United States |
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